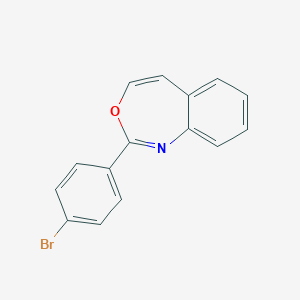

2-(4-Bromophenyl)-3,1-benzoxazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)-3,1-benzoxazepine, also known as this compound, is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anxiolytic and Antidepressant Effects

Research indicates that 2-(4-Bromophenyl)-3,1-benzoxazepine may exhibit anxiolytic and antidepressant properties. As a member of the benzodiazepine family, it could interact with GABA_A receptors, which are critical targets for many anxiolytic medications. The modulation of these receptors can enhance inhibitory neurotransmission in the brain, potentially alleviating anxiety and depression symptoms .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Modifications to benzodiazepines have shown significant inhibitory effects on various cancer cell lines, including human colon (HCT116), breast (MCF-7), lung (A549), and cervical carcinoma (HeLa) cells. The compound's IC50 values suggest strong cytotoxicity against these cancer types, indicating its promise as a lead compound for developing new anticancer therapies .

Synthesis of Benzodiazepines

The compound serves as an important intermediate in synthesizing various benzodiazepine derivatives. The synthetic pathways often involve reactions with o-phenylenediamine and other precursors, leading to the formation of diverse benzodiazepine structures with potential biological activities .

Photochemical Applications

Phenacyl benzoates, which include derivatives like this compound, are utilized in synthetic and photochemical applications due to their photosensitive properties. These compounds can act as blocking groups that cleave under mild conditions, making them valuable in organic synthesis .

Anticancer Activity Study

A notable case study investigated the anticancer properties of 6-substituted benzodiazepine derivatives, including this compound. The study demonstrated that these compounds effectively suppressed tumor growth in vitro and showed promise for further development as antitumor agents .

Development of Anxiolytics

Another study focused on the anxiolytic potential of benzodiazepines derived from this compound. The findings suggested that modifications to the molecular structure could enhance binding affinity to GABA_A receptors, improving therapeutic efficacy while minimizing side effects commonly associated with traditional benzodiazepines.

Summary Table of Applications

Eigenschaften

CAS-Nummer |

19062-91-0 |

|---|---|

Molekularformel |

C15H10BrNO |

Molekulargewicht |

300.15 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-3,1-benzoxazepine |

InChI |

InChI=1S/C15H10BrNO/c16-13-7-5-12(6-8-13)15-17-14-4-2-1-3-11(14)9-10-18-15/h1-10H |

InChI-Schlüssel |

XDQYDLMZRODXFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |

Kanonische SMILES |

C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |

Synonyme |

2-(p-Bromophenyl)-3,1-benzoxazepine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.